

Measuring Thalline Growth Rates in Lichens: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thalline*

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Introduction

Lichens are composite organisms arising from algae or cyanobacteria living among filaments of multiple fungi species in a mutualistic relationship. Their slow growth rates make them valuable indicators for environmental monitoring and dating of exposed rock surfaces (lichenometry).[1] [2] Understanding and quantifying lichen growth is crucial for ecological studies, providing insights into long-term habitat dynamics.[3][4] However, measuring this growth presents a significant challenge due to its slow pace, often requiring years of observation to detect measurable changes.[3] This document provides detailed application notes and protocols for measuring **thalline** growth rates in lichens, targeted at researchers, scientists, and drug development professionals. The methodologies covered include traditional and modern techniques, with a focus on accuracy and reproducibility.

I. Key Concepts in Lichen Growth Measurement

Lichen growth can be quantified using two primary metrics:

- **Absolute Growth Rate:** This is the direct measurement of the increase in a size parameter over time. A common absolute measure is the Radial Growth Rate (RaGR), expressed in millimeters per year (mm/year), which measures the increase in the thallus radius or diameter.[5]

- Relative Growth Rate (RGR): This metric scales the growth to the existing size of the thallus, providing a measure of the increase in area per unit of area over time (e.g., $\text{mm}^2/\text{mm}^2/\text{year}$). [5] RGR can be a more sensitive and informative measure, especially when comparing thalli of different sizes.[6]

The growth of many lichens, particularly foliose and crustose forms, often follows a sigmoidal pattern. This includes an initial slow "pre-linear" phase, a "linear" phase of relatively constant radial growth, and a final "post-linear" phase where growth slows down.[5]

II. Data Presentation: Comparative Growth Rates of Lichen Species

The following table summarizes radial growth rates for various lichen species, categorized by their growth form. These values are compiled from multiple studies and demonstrate the significant variation in growth rates among different species and even within the same species under different environmental conditions.[3][7]

Growth Form	Species	Substrate	Radial Growth Rate (mm/year)	Reference
Foliose	Dirinaria applanata	Tree bark	1.8 - 2.5 \pm 0.2 - 0.3	[3]
Parmotrema austrosinense	Tree bark	3.8 \pm 0.1	[3]	
Parmotrema tinctorum	Tree bark	3.6 \pm 0.2	[3]	
Phaeophyscia spinellosa	Tree bark	2.1 - 2.6 \pm 0.1 - 0.4	[3]	
Xanthoparmelia coloradoensis	Rock	2.01 (linear phase)	[7]	
Crustose	Graphis aperiens	Tree bark	0.4 \pm 0.1	[3]
Lecanora cf. argentata	Tree bark	0.5 \pm 0.1	[3]	
Lecanora novomexicana	Rock	0.12 (linear phase)	[7]	
Pertusaria pustulata	Tree bark	0.3 \pm 0.1	[3]	
Trypethelium eluteriae	Tree bark	1.3 \pm 0.2	[3]	
Rhizocarpon geographicum	Rock	0.3 - 0.9	[1]	
Rhizocarpon superficiale	Rock	0.016 (maximum)	[7]	

III. Experimental Protocols

This section details the methodologies for key experiments used to measure lichen **thalline** growth.

Protocol 1: Digital Photography and Image Analysis

This non-invasive method is highly accurate for measuring changes in thallus area and diameter over time.^{[5][8]}

Objective: To quantify lichen growth by comparing digital images taken at different time points.

Materials:

- High-resolution digital camera (DSLR or high-quality compact camera like Olympus TG series are recommended).^[9]
- Tripod to ensure consistent camera position.
- Scale bar (e.g., a small ruler) to be included in each photograph for calibration.
- Permanent markers or fixed reference points on the substrate (if permissible).
- Image analysis software (e.g., ImageJ, a free and powerful tool).^[5]
- Field notebook and labels.

Procedure:

- Site and Thallus Selection:
 - Select a suitable study site with a stable population of the target lichen species.
 - Choose healthy, intact thalli of various sizes for measurement. Avoid damaged or heavily competing thalli.
 - Label each thallus with a unique identifier using a permanent marker on a nearby, non-intrusive surface or by creating a detailed map of the study area.
- Initial Photography (Time 0):

- Set up the tripod to ensure the camera is perpendicular to the lichen thallus to minimize distortion.
- Place the scale bar next to the thallus.
- Take several high-resolution photographs of each thallus, ensuring clear focus across the entire thallus.[\[10\]](#)
- Record the date, thallus ID, and any relevant environmental conditions in the field notebook.
- Subsequent Photography (Time 1, 2, ...n):
 - Return to the study site at predetermined intervals (e.g., annually, or more frequently for faster-growing species).
 - Carefully reposition the camera and tripod in the exact same position as the initial photographs. Using reference photos from the initial session is crucial.
 - Repeat the photography process, ensuring the scale bar is included and lighting conditions are as similar as possible.
- Image Analysis using ImageJ:
 - Open the image file for a specific thallus at Time 0 in ImageJ.
 - Set the scale: Use the "Straight Line" tool to draw a line along the known length of the scale bar in the image. Go to "Analyze" -> "Set Scale" and enter the known distance and unit of length.
 - Measure the thallus area: Use the "Freehand Selection" or "Polygon Selection" tool to carefully trace the outline of the lichen thallus.
 - Go to "Analyze" -> "Measure" to obtain the area of the selection. Record this value.
 - Measure the thallus diameter: Use the "Straight Line" tool to measure the longest diameter of the thallus. Go to "Analyze" -> "Measure" to obtain the length. Record this value.

- Repeat steps 4a-4d for the corresponding image of the same thallus at Time 1.
- Data Calculation:
 - Absolute Growth (Area): $\text{Change in Area} = \text{Area at Time 1} - \text{Area at Time 0}$.
 - Radial Growth Rate (RaGR): $\text{RaGR} = (\text{Diameter at Time 1} - \text{Diameter at Time 0}) / (2 * \text{time interval in years})$.
 - Relative Growth Rate (RGR): $\text{RGR} = (\ln(\text{Area at Time 1}) - \ln(\text{Area at Time 0})) / (\text{time interval in years})$.

Protocol 2: Thallus Tracing

This is a traditional and effective method, particularly suitable for lichens on flat surfaces like tombstones or smooth rock faces.[\[11\]](#)

Objective: To measure lichen growth by tracing the thallus outline at different times.

Materials:

- Transparent plastic sheets (e.g., acetate).
- Fine-tipped permanent markers of different colors.
- Ruler.
- Field notebook and labels.
- Scanner.
- Image analysis software (e.g., ImageJ).

Procedure:

- Site and Thallus Selection: As described in Protocol 1.
- Initial Tracing (Time 0):

- Place a transparent sheet over the lichen thallus.
- Carefully trace the outline of the thallus onto the sheet using a fine-tipped permanent marker.
- Mark at least three fixed reference points on the substrate (e.g., small, distinct rock features) and on the tracing sheet to ensure accurate realignment in the future.
- Label the tracing with the thallus ID and the date.
- Subsequent Tracing (Time 1, 2, ...n):
 - Return to the study site at the designated time interval.
 - Place the original tracing sheet over the same thallus, carefully aligning it using the reference points.
 - Using a different colored marker, trace the new outline of the thallus on the same sheet.
 - Label the new tracing with the date.
- Analysis:
 - Scan the tracing sheet at a high resolution.
 - Open the scanned image in ImageJ.
 - Use the software to calculate the area enclosed by each colored outline, as described in Protocol 1.
 - Calculate the change in area and the growth rates as described in Protocol 1.

Protocol 3: Dry Weight Measurement

This is a destructive method suitable for studies where thalli can be collected. It directly measures the change in biomass.[\[12\]](#)

Objective: To determine lichen growth by measuring the change in dry mass over a period.

Materials:

- Analytical balance (accurate to four decimal places).
- Drying oven.
- Desiccator.
- Forceps and cleaning tools.
- Tags for labeling.

Procedure:

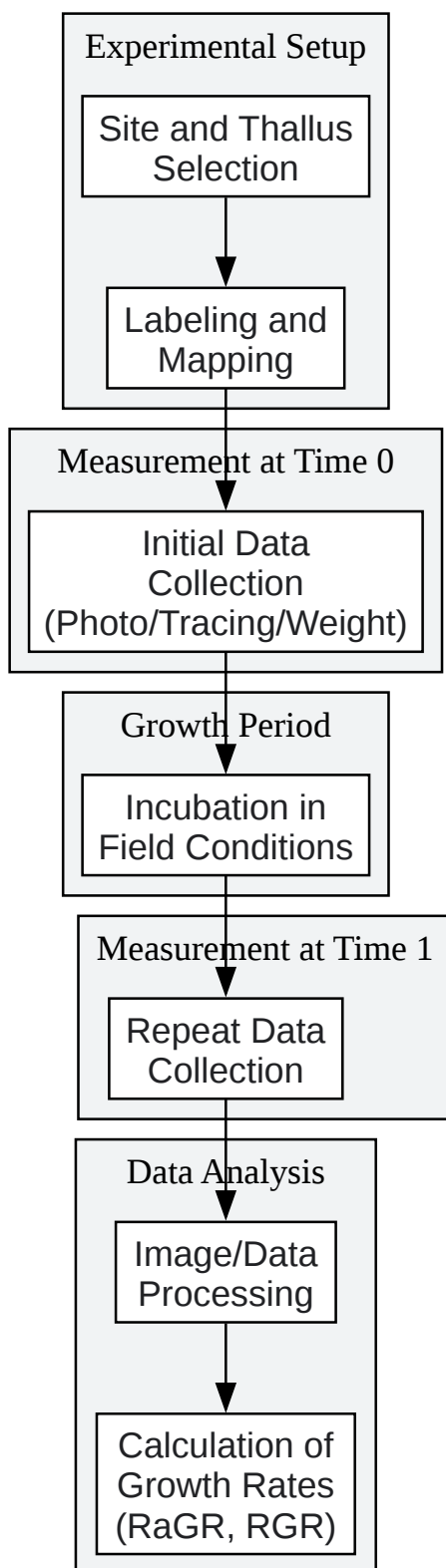
- Initial Sample Preparation and Weighing (Time 0):
 - Carefully collect the lichen thalli from the substrate.
 - Clean any debris from the thalli.
 - Place the thalli in a drying oven at 80°C for 12 hours to obtain the oven-dry mass.[\[12\]](#)
 - Transfer the dried thalli to a desiccator to cool to room temperature without absorbing moisture.
 - Weigh each thallus on an analytical balance to determine the initial dry mass (Mass at Time 0).
 - Tag each thallus for identification.
- Field Growth Period:
 - Return the weighed and tagged thalli to their original or a suitable new location to continue growing.
- Final Weighing (Time 1):
 - After the desired growth period, recollect the tagged thalli.

- Repeat the drying and weighing procedure (steps 1c-1e) to obtain the final dry mass (Mass at Time 1).
- Data Calculation:
 - Dry Weight Gain (DWG): $DWG = \text{Mass at Time 1} - \text{Mass at Time 0}$.
 - Relative Growth Rate (RGR) based on mass: $RGR = (\ln(\text{Mass at Time 1}) - \ln(\text{Mass at Time 0})) / (\text{time interval in years})$.

IV. Visualizations

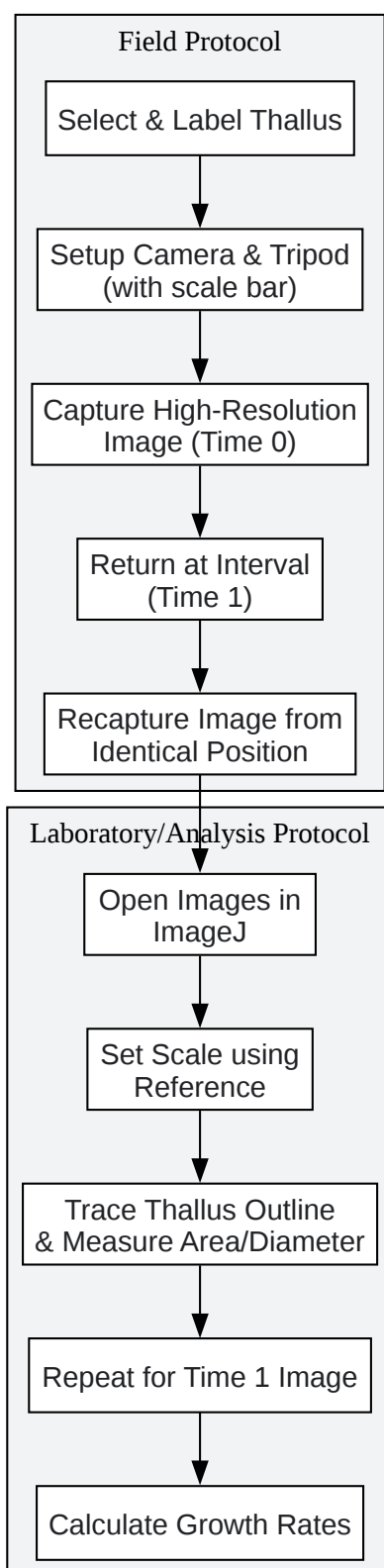
Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for measuring lichen growth.



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Caption: General workflow for measuring lichen **thalline** growth.



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Caption: Workflow for the digital photography and image analysis method.

V. Considerations for Experimental Design and Statistical Analysis

When designing a study to measure lichen growth, several factors should be considered to ensure robust and meaningful results:[6]

- **Replication:** A sufficient number of thalli should be measured to account for the high variability in growth rates observed both within and among thalli.[5]
- **Time Scale:** The interval between measurements should be appropriate for the expected growth rate of the species being studied. Slower-growing crustose lichens may require several years to show significant change, while faster-growing foliose species can be measured over months.[5]
- **Environmental Factors:** Record key environmental variables at the study site, such as substrate type, aspect, slope, and climatic conditions, as these can significantly influence lichen growth.
- **Statistical Analysis:** Employ appropriate statistical methods to analyze the data. This may include t-tests to compare growth rates between different groups, regression analysis to model the relationship between growth rate and thallus size, and analysis of variance (ANOVA) to assess the influence of different factors on growth.[6][13]

Conclusion

Measuring the **thalline** growth rates of lichens requires patience and meticulous technique. The protocols outlined in this document provide a foundation for researchers to accurately quantify lichen growth. The choice of method will depend on the research question, the lichen species and its habitat, and the available resources. By employing these standardized methods, researchers can contribute valuable data to the fields of ecology, environmental science, and drug discovery.

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